molecular formula C11H8N2S B1300177 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile CAS No. 41381-89-9

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile

Cat. No.: B1300177
CAS No.: 41381-89-9
M. Wt: 200.26 g/mol
InChI Key: SOFCSIBVJROWGI-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is an organic compound with the molecular formula C11H8N2S. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Scientific Research Applications

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile has several applications in scientific research:

Future Directions

The future directions for research on “2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile” and similar compounds are promising. These compounds have a wide range of potential applications in various fields, including medicinal chemistry . Further studies are needed to fully understand their properties and potential uses .

Biochemical Analysis

Biochemical Properties

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby affecting their function.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and causing DNA damage . This compound can also affect the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes like topoisomerase, which is crucial for DNA replication . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but their activity may decrease over time due to degradation . Long-term exposure to this compound in vitro or in vivo can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects. For example, high doses of thiazole derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. Thiazole derivatives are known to undergo biotransformation in the liver, where they are metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific organelles or compartments, depending on its chemical properties . The distribution of this compound within tissues can also affect its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, thiazole derivatives have been shown to localize to the mitochondria, where they can induce apoptosis by disrupting mitochondrial function . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile typically involves the reaction of 4-phenylthiazole with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the 4-phenylthiazole .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylthio-phenyl)-1,3-thiazole-2-yl)acetonitrile
  • 2-(4-Chlorophenyl)-1,3-thiazole-2-yl)acetonitrile
  • 2-(4-Methoxyphenyl)-1,3-thiazole-2-yl)acetonitrile

Uniqueness

2-(4-Phenyl-1,3-thiazol-2-yl)acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-6-11-13-10(8-14-11)9-4-2-1-3-5-9/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFCSIBVJROWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351604
Record name (4-Phenyl-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41381-89-9
Record name (4-Phenyl-1,3-thiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromoacetophenone (2 g, 10 mmol) and 2-cyanothioacetamide (1 g, 10 mmol) in EtOH (25 mL) was heated to 80° C. for 4 h. The reaction mixture was cooled to room temperature and poured into an aqueous ammonia solution (final pH was >7). The mixture was then extracted with EtOAc and the organic layer was washed with H2O and brine. Solvent was removed under reduced pressure and the crude product was purified by flash column chromatography (silica gel 230-400 mesh, eluent 8% EtOAc in petroleum ether) to afford 2-(4-phenylthiazol-2-yl)acetonitrile (1.5 g, yield 75%) as a yellow solid: 1H NMR (300 MHz, CDCl3) δ 7.88-7.91 (m, 2H), 7.49 (s, 1H), 7.27-7.48 (m, 3H), 4.19 (s, 2H). MS (ESI) m/z: Calculated for C11H8N2S: 200.04. found: 201.2 (M+H)+.
Quantity
2 g
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1 g
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reactant
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25 mL
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0 (± 1) mol
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